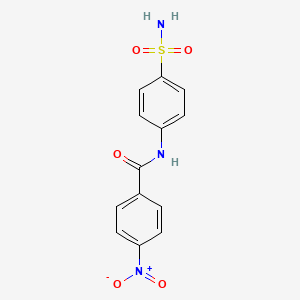

4-nitro-N-(4-sulfamoylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-nitro-N-(4-sulfamoylphenyl)benzamide is a molecule that contains sulfonyl and amide coupling structure . It is a derivative of sulfonamide, a class of compounds that are widely used in the pharmaceutical industry . Sulfonamides are known for their diverse biological properties such as anticancer, anti-inflammatory, antiviral agents, and enzyme inhibitors .

Synthesis Analysis

The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives . The reaction is facilitated by the use of peptide coupling reagent EDCI and HOBt . The progress of the reaction is monitored by thin layer chromatography .Molecular Structure Analysis

The molecular formula of 4-nitro-N-(4-sulfamoylphenyl)benzamide is C13H11N3O5S . Its average mass is 321.309 Da and its monoisotopic mass is 321.041931 Da . The structures of the synthesized compounds were confirmed by FT-IR, 1H NMR and 13C -NMR spectroscopic analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide were monitored using thin layer chromatography . The reactions were carried out at temperatures ranging from 0°C to room temperature .科学的研究の応用

Glaucoma Treatment

The compound is a candidate for glaucoma treatment . Glaucoma is a condition that causes damage to your eye’s optic nerve and gets worse over time. It’s often linked to a buildup of pressure inside your eye .

Anticancer and Antimicrobial Agents

New aryl thiazolone–benzenesulfonamides, which include 4-nitro-N-(4-sulfamoylphenyl)benzamide, have been synthesized and studied for their carbonic anhydrase IX inhibitory effect . This inhibition can be a useful target for discovering novel antiproliferative agents .

Anti-Proliferative Activity

The compound has been evaluated for its anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some of the derivatives showed significant inhibitory effect against both cancer cell lines .

Apoptosis Induction

One of the derivatives of 4-nitro-N-(4-sulfamoylphenyl)benzamide was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent . Apoptosis is a form of programmed cell death that occurs in multicellular organisms .

Cellular Uptake Studies

Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds . This helps in understanding how the compound interacts with the cells .

作用機序

While the specific mechanism of action for 4-nitro-N-(4-sulfamoylphenyl)benzamide is not mentioned in the retrieved papers, sulfonamides, in general, are known for their diverse biological activities . They are widely used as anticancer, anti-inflammatory, antiviral agents, and are well known for their antibacterial and enzyme inhibitor properties .

特性

IUPAC Name |

4-nitro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)12-7-3-10(4-8-12)15-13(17)9-1-5-11(6-2-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHGNPUJSLSEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-(4-sulfamoylphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran](/img/structure/B2674574.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)

![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)